One‑Step Synthesis from Benzo[d][1,3]oxazin‑4‑one: 73.7% Isolated Yield vs. No Reported Yield for the 2‑Unsubstituted Analog
The target compound is prepared in a single step by suspending 8‑bromo‑6‑fluoro‑2‑methyl‑4H‑benzo[d][1,3]oxazin‑4‑one in 28% aqueous ammonia and heating at 100 °C for 1.5 h, giving the title quinazolinone in 73.7% isolated yield as an off‑white solid that requires no further purification for subsequent reactions . In contrast, the 2‑unsubstituted comparator 8‑bromo‑6‑fluoroquinazolin‑4(3H)‑one (CAS 953039‑62‑8) lacks a published preparative route with a quantified yield under comparable conditions , meaning that procurement of the 2‑methyl derivative offers a validated, reproducible synthetic entry with documented efficiency.
| Evidence Dimension | Isolated yield of the key cyclisation step (oxazinone → quinazolinone) |
|---|---|
| Target Compound Data | 73.7% (342 mg from 466 mg oxazinone; 1.81 mmol scale) |
| Comparator Or Baseline | 8‑Bromo‑6‑fluoroquinazolin‑4(3H)‑one (CAS 953039‑62‑8): no published isolated yield for an analogous transformation |
| Quantified Difference | 73.7% documented vs. unreported (comparative yield data unavailable) |
| Conditions | 28% v/v aq. NH₃, 100 °C, 1.5 h, neat; product collected by filtration |
Why This Matters
A validated, high‑yielding one‑step procedure reduces the risk of synthetic failure and minimises the need for chromatographic purification, directly lowering the cost and time required to generate the building block for downstream library synthesis.
